1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea
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Description
1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DFP-10825 and belongs to the class of urea derivatives. In
Scientific Research Applications
Chemical Synthesis and Properties
Convenient Protecting Groups
Kurosu et al. (2021) discuss a protecting group for uridine ureido nitrogen, highlighting the importance of stability in chemical transformations and the potential for selective cleavage, relevant to the synthesis and modification of complex molecules like the one (Kurosu, Mitachi, & Mingle, 2021).
Synthesis of Pyrimidine Derivatives
Goryaeva et al. (2009) explore the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea, demonstrating the flexibility of urea in forming structurally diverse molecules, which could include the synthesis of compounds similar to the one of interest (Goryaeva, Burgart, & Saloutin, 2009).
Biological Activities and Applications
- Antimicrobial and Enzyme Inhibition: Sujayev et al. (2016) synthesized cyclic urea derivatives and evaluated their inhibition of carbonic anhydrase and cholinesterase enzymes, indicating the potential of urea derivatives in therapeutic applications, including those related to the compound (Sujayev et al., 2016).
Structural Analysis and Characterization
- Crystal Structure of Related Compounds: Cho et al. (2015) reported on the crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, highlighting the detailed structural analysis that can provide insights into the physicochemical properties and molecular interactions of complex molecules, potentially including the compound of interest (Cho, Kim, Lee, & Kim, 2015).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-10-8-11(24-2)9-14(22)21(10)7-6-19-16(23)20-15-12(17)4-3-5-13(15)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCAVEMANWZIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)NC2=C(C=CC=C2F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea |
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